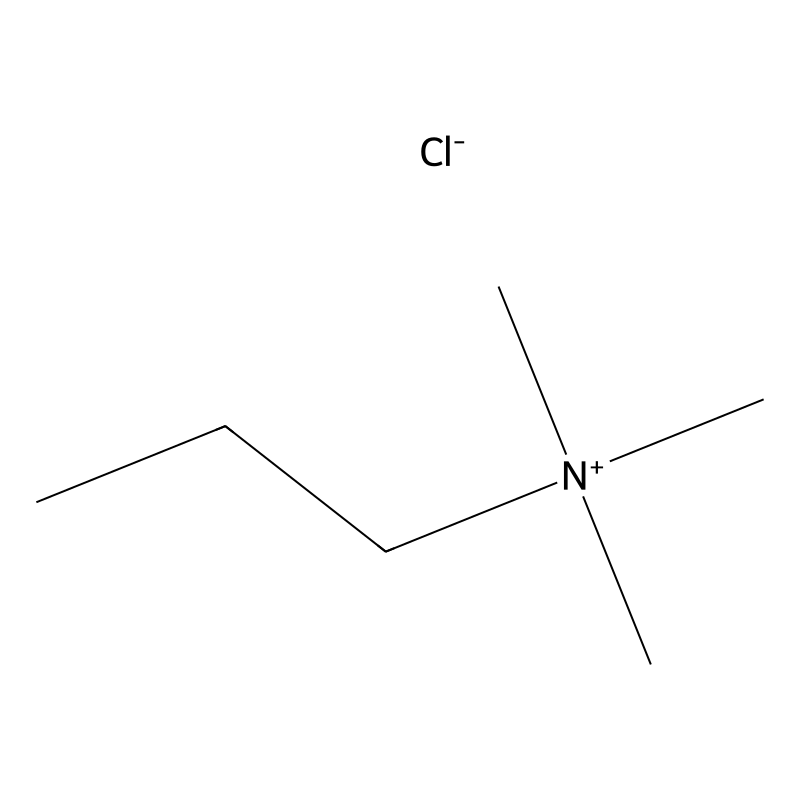

Trimethylpropylammonium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antimicrobial Properties:

Limited research suggests Trimethylpropylammonium Chloride (TMPA-Cl) may exhibit antimicrobial activity against certain bacterial strains. A study published in the journal "Letters in Applied Microbiology" investigated the antibacterial effects of TMPA-Cl and other quaternary ammonium compounds (QACs) on foodborne pathogens. The findings indicated that TMPA-Cl exhibited moderate antibacterial activity against Escherichia coli and Salmonella enterica []. However, further research is needed to determine the effectiveness of TMPA-Cl against a broader range of microorganisms and understand its underlying mechanisms of action.

Potential as an Ionic Liquid:

TMPA-Cl belongs to a class of compounds known as ionic liquids (ILs). ILs are salts with melting points below 100°C and unique properties such as high thermal stability, low volatility, and good conductivity. Research suggests that TMPA-Cl could potentially be used as an ionic liquid due to its specific structure and properties. However, further exploration of its physicochemical characteristics and potential applications in various scientific fields is necessary [].

Use in Scientific Studies:

TMPA-Cl is available commercially and can be used in various scientific research applications. It is often employed as a reference compound in studies investigating the properties and behavior of other ionic liquids. Additionally, TMPA-Cl may be utilized in specific research areas such as the synthesis of new materials, solvent extraction processes, and even as a potential catalyst in certain reactions [].

Trimethylpropylammonium Chloride is a quaternary ammonium compound with the chemical formula CHClN. It consists of a central nitrogen atom bonded to three methyl groups and one propyl group, giving it a positive charge balanced by a chloride ion. This compound is characterized by its unique properties as an ionic liquid, which include low volatility and high thermal stability, making it suitable for various applications in chemistry and biology .

This reaction highlights its utility in producing other functionalized ammonium compounds .

The synthesis of Trimethylpropylammonium Chloride can be achieved through several methods:

- Reaction with Ethylene Oxide: This involves the reaction of trimethylamine with ethylene oxide in the presence of hydrochloric acid:

- Methylation of Dimethylethanolamine: This method uses methyl chloride to methylate dimethylethanolamine, leading to the formation of Trimethylpropylammonium Chloride.

- Continuous Method: Involves continuously feeding trimethylamine hydrochloride and ethylene oxide into a reactor, maintaining controlled conditions to yield the desired product .

Trimethylpropylammonium Chloride has diverse applications across various fields:

- Antimicrobial Agent: Utilized in food preservation and safety due to its antibacterial properties.

- Ionic Liquid: Potentially used in solvent extraction processes and as a catalyst in organic reactions.

- Biochemical Research: Employed in studies related to protein interactions and as a reference compound for ionic liquid behavior .

Studies on Trimethylpropylammonium Chloride suggest it interacts effectively with negatively charged molecules, making it valuable in biochemical assays. Its role as a cationizing agent allows it to modify surfaces or enhance solubility for various applications, particularly in proteomics research .

Trimethylpropylammonium Chloride shares similarities with other quaternary ammonium compounds, which often exhibit antimicrobial properties and are used in various industrial applications. Below is a comparison with some similar compounds:

| Compound Name | Structure | Unique Feature |

|---|---|---|

| Trimethylamine | (CH)N | Base used for synthesis; less stable than salts |

| Benzalkonium Chloride | CHNCl | Used as a disinfectant; more hydrophobic |

| Glycidyl Trimethyl Ammonium Chloride | (CHClN) | Used in epoxy formulations; reactive epoxy group |

Trimethylpropylammonium Chloride is unique due to its specific propyl substitution, which influences its solubility and interaction characteristics compared to other quaternary ammonium compounds .